1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane
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Overview
Description
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane is a complex organic compound characterized by its unique structural features. The compound contains a cyclopropane ring, a methoxyphenyl group, and a diazepane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane involves several steps:
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Synthetic Routes
- The initial step involves the preparation of 1-(2-methoxyphenyl)cyclopropane-1-carbonyl chloride . This can be achieved through the reaction of 2-methoxyphenylmagnesium bromide with cyclopropanecarbonyl chloride under anhydrous conditions.
- The next step involves the reaction of the prepared 1-(2-methoxyphenyl)cyclopropane-1-carbonyl chloride with 4-(oxolan-3-yl)-1,4-diazepane in the presence of a base such as triethylamine to form the final product.
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Industrial Production Methods
- Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diazepane ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted diazepanes.
Scientific Research Applications
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved may include signal transduction pathways, where the compound can influence cellular responses by binding to specific receptors or enzymes.
Comparison with Similar Compounds
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(2-methoxyphenyl)cyclopropane-1-carbonyl chloride and 4-(oxolan-3-yl)-1,4-diazepane.
Uniqueness: The unique combination of a cyclopropane ring, a methoxyphenyl group, and a diazepane ring in this compound provides it with distinct chemical and biological properties, making it a valuable subject for research and development.
Properties
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-24-18-6-3-2-5-17(18)20(8-9-20)19(23)22-11-4-10-21(12-13-22)16-7-14-25-15-16/h2-3,5-6,16H,4,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOAQLSZHVZHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCCN(CC3)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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